

# Terevalefim vs. Standard-of-Care in Organ Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the novel c-Met agonist **Terevalefim** against current standard-of-care in preclinical and clinical models of acute kidney and lung injury.

This guide provides a comprehensive comparison of **Terevalefim** (formerly ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic, with the standard-of-care for acute kidney injury (AKI), delayed graft function (DGF) following kidney transplantation, and acute lung injury (ALI). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying biological pathways.

# **Executive Summary**

**Terevalefim** is a promising therapeutic agent that activates the c-Met receptor, a key component in cellular repair and regenerative processes. In preclinical studies, **Terevalefim** has demonstrated significant protective and regenerative effects in models of organ injury. Clinical trials have explored its efficacy in various forms of AKI and ALI. For the conditions targeted by **Terevalefim**, the current standard-of-care is largely supportive, lacking specific pharmacological interventions that promote organ recovery. This guide presents a head-to-head comparison of the available data for **Terevalefim** against the outcomes of standard supportive care. While a Phase 2 trial in patients at high risk for DGF showed encouraging signals, a subsequent Phase 3 trial did not meet its primary endpoint. Similarly, a Phase 2 trial in cardiac surgery-associated AKI did not demonstrate efficacy for its primary endpoint.



Check Availability & Pricing

# **Mechanism of Action: The c-Met Signaling Pathway**

**Terevalefim** functions as a mimetic of Hepatocyte Growth Factor (HGF), the endogenous ligand for the c-Met receptor tyrosine kinase. Activation of c-Met initiates a cascade of intracellular signaling pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways, which are crucial for cell growth, motility, and survival. In the context of organ injury, this signaling promotes tissue repair and regeneration.



Click to download full resolution via product page

**Caption:** c-Met signaling pathway activated by HGF or **Terevalefim**.

# Preclinical Data: Terevalefim in Animal Models of Organ Injury

Preclinical studies have been instrumental in establishing the therapeutic potential of **Terevalefim** in various models of organ injury.

# **Acute Kidney Injury (Ischemia-Reperfusion Model)**



In rodent and canine models of renal ischemia-reperfusion injury, a common cause of AKI, **Terevalefim** demonstrated significant protective effects.

| Parameter                    | Terevalefim (0.2<br>mg/kg)                                | Vehicle (Control) | Reference |
|------------------------------|-----------------------------------------------------------|-------------------|-----------|
| Rat Model                    | [1]                                                       |                   |           |
| Survival at Day 4            | 67% (10 of 15)                                            | 34% (24 of 70)    | [1]       |
| Urine Output                 | Significantly increased at 48, 72, and 96 hours (p<0.001) | Baseline          | [1]       |
| Dog Model                    | [1]                                                       |                   |           |
| Blood Urea Nitrogen<br>(BUN) | Significantly reduced (p<0.0001)                          | Elevated          | [1]       |
| Serum Creatinine (Cr)        | Significantly reduced (p<0.0001)                          | Elevated          |           |

# **Acute Lung Injury**

While specific quantitative data from peer-reviewed publications on **Terevalefim** in animal models of acute lung injury are not readily available in the public domain, company communications have indicated that **Terevalefim** has shown compelling activity in preclinical models, including radiation-induced lung injury, chlorine-induced ALI, and bleomycin-induced pulmonary edema. These findings provided the rationale for clinical investigation in ALI.

### Clinical Data: Terevalefim in Human Trials

**Terevalefim** has been evaluated in several clinical trials for kidney-related conditions.

## **Delayed Graft Function in Kidney Transplant Recipients**

A Phase 2 trial investigated **Terevalefim** in patients at high risk for DGF after deceased donor kidney transplantation.



| Parameter                                                 | Terevalefim (2<br>mg/kg) (n=19)  | Placebo (n=9)                     | P-value | Reference |
|-----------------------------------------------------------|----------------------------------|-----------------------------------|---------|-----------|
| Patients achieving ≥1200 mL urine output in 24h by Day 28 | 83.3%                            | 50%                               | 0.09    |           |
| Median days to<br>achieve ≥1200<br>mL urine output        | 5 days                           | 14 days                           | -       |           |
| Graft Failure                                             | Significantly less               | -                                 | -       | _         |
| Mean eGFR at<br>12 months                                 | Higher                           | Lower                             | -       | _         |
| Requirement for Dialysis                                  | Fewer sessions, shorter duration | More sessions,<br>longer duration | -       | _         |

A subsequent Phase 3 trial in a similar patient population did not meet its primary endpoint of a significant difference in estimated glomerular filtration rate (eGFR) at 12 months.

| Parameter                               | Terevalefim<br>(n=~126) | Placebo<br>(n=~127) | P-value         | Reference |
|-----------------------------------------|-------------------------|---------------------|-----------------|-----------|
| eGFR at 12<br>months<br>(mL/min/1.73m²) | 53.3                    | 50.4                | Not significant |           |
| Incidence of DGF                        | 68.5%                   | 69.4%               | Not significant | _         |
| Graft Failure                           | 3.2%                    | 8.1%                | -               | _         |
| Acute Rejection                         | 8.1%                    | 6.5%                | Not significant |           |

# Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)



A Phase 2 trial (GUARD) evaluated **Terevalefim** in patients at risk for AKI after cardiac surgery. The trial did not meet its primary endpoint.

| Parameter                                                   | Terevalefim<br>(n=129)       | Placebo<br>(n=130)        | P-value         | Reference |
|-------------------------------------------------------------|------------------------------|---------------------------|-----------------|-----------|
| Primary Endpoint                                            |                              |                           |                 |           |
| Mean % increase<br>in serum<br>creatinine (AUC<br>Days 2-6) | No significant<br>difference | No significant difference | Not significant |           |
| Secondary<br>Endpoint                                       |                              |                           |                 |           |
| Major Adverse<br>Kidney Events at<br>Day 90<br>(MAKE90)     | 14.7%                        | 21.5%                     | 0.16            |           |
| >25% decrease<br>in eGFR at Day<br>90                       | 5.6%                         | 16.2%                     | 0.012           | _         |

# Experimental Protocols Preclinical Ischemia-Reperfusion AKI Model (Rat)

A standardized rat model of ischemia-reperfusion injury was utilized to assess the efficacy of **Terevalefim**.



Click to download full resolution via product page

**Caption:** Experimental workflow for the rat ischemia-reperfusion AKI model.



- · Animal Model: Male Sprague-Dawley rats.
- Ischemia Induction: Bilateral renal pedicle clamping for 45 minutes.
- Treatment: Intravenous administration of **Terevalefim** or vehicle either prior to ischemia or at the time of reperfusion.
- Reperfusion: Removal of clamps and closure of the incision.
- Endpoints: Serum creatinine, blood urea nitrogen (BUN), urine output, and survival rates were monitored for up to 96 hours post-reperfusion.

# Clinical Trial Protocol for Delayed Graft Function (Phase 2)

The Phase 2 clinical trial was a randomized, double-blind, placebo-controlled study in adult recipients of a deceased donor kidney transplant at high risk for DGF.





Click to download full resolution via product page

**Caption:** High-level workflow of the Phase 2 DGF clinical trial.

- Patient Population: Adult recipients of a first deceased donor kidney transplant at high risk for DGF.
- Randomization: Patients were randomized in a 2:1 ratio to receive either Terevalefim (2 mg/kg) or placebo.



- Dosing: Three once-daily intravenous infusions, with the first dose administered within 36 hours of transplantation.
- Primary Endpoint: Time to produce ≥1200 mL of urine over a 24-hour period within 28 days post-transplantation.
- Secondary Endpoints: Daily urine output, serum creatinine, eGFR, need for dialysis, and incidence of graft failure.

#### Conclusion

**Terevalefim** has demonstrated a clear biological effect in preclinical models of organ injury by activating the c-Met pathway, leading to improved organ function and survival. In the clinical setting, while an initial Phase 2 study in DGF showed promising signals of efficacy, these were not confirmed in a larger Phase 3 trial. Similarly, a Phase 2 study in CSA-AKI did not meet its primary endpoint, although some secondary endpoints suggested potential biological activity.

The discrepancy between the robust preclinical data and the clinical trial outcomes highlights the challenges of translating findings from animal models to complex human diseases. For conditions like AKI and DGF, where the standard-of-care is supportive, the development of targeted therapies that promote organ repair remains a critical unmet need. Further investigation into patient selection, timing of administration, and potentially combination therapies may be necessary to unlock the full therapeutic potential of c-Met agonists like **Terevalefim**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ANG-3777 Treatment Attenuates Ischemia-Reperfusion-Induced Renal Injury in Rat and Dog Models - ATC Abstracts [atcmeetingabstracts.com]
- To cite this document: BenchChem. [Terevalefim vs. Standard-of-Care in Organ Injury: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8198262#benchmarking-terevalefim-against-standard-of-care-in-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com